N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-26-18-12-9-15-6-3-4-7-17(15)20(18)21(24)23-14-22(25,16-10-11-16)19-8-5-13-27-19/h3-9,12-13,16,25H,2,10-11,14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSVNKQYXVTRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3CC3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide typically involves multiple steps:
Formation of the Naphthamide Core: The initial step involves the formation of the naphthamide core through the reaction of 2-ethoxy-1-naphthoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydroxyethyl Group:
Cyclopropyl and Furan-2-yl Group Addition: The final steps involve the addition of the cyclopropyl and furan-2-yl groups through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide can undergo various types of chemical reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The naphthamide core can be reduced under specific conditions to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide exhibits significant pharmacological properties. It has been studied for its potential as a modulator of various biological pathways, particularly those involving neurotransmission and inflammation. Its structural features suggest it may interact with specific receptors or enzymes, making it a candidate for drug development targeting neurological disorders and inflammatory diseases.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Neuroprotective Effects : In a study investigating neuroprotective agents, the compound demonstrated the ability to reduce neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Anti-inflammatory Activity : Another study highlighted its anti-inflammatory properties, showing that it could inhibit the production of pro-inflammatory cytokines in vitro, indicating possible therapeutic roles in conditions like arthritis and other inflammatory disorders.
Materials Science
Polymeric Applications
The compound's unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Its application in creating functionalized polymers opens avenues for developing advanced materials with specific functionalities, such as drug delivery systems or smart materials that respond to environmental stimuli.
Data Table: Material Properties Comparison
| Property | This compound | Control Polymer |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Baseline |
| Biocompatibility | Favorable | Variable |
Research Tool
Synthetic Applications
As a versatile building block in organic synthesis, this compound can be utilized to synthesize more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Case Studies on Synthetic Use
- Synthesis of Novel Derivatives : Researchers have successfully used this compound to create derivatives with enhanced biological activity. For instance, modifications at the ethoxy group have led to compounds with improved solubility and bioavailability.
- Catalytic Applications : The compound has also been explored as a potential catalyst in organic reactions, demonstrating effectiveness in promoting specific transformations under mild conditions.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the naphthamide core can interact with hydrophobic pockets. The cyclopropyl and furan-2-yl groups can further modulate these interactions, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on functional groups, molecular frameworks, and hypothetical pharmacological implications.
N-(2-Diethylaminoethyl)-N-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxidanylidene-ethyl]-4-pentyl-benzamide ()
- Structural Similarities :
- Both compounds feature an amide linkage and aromatic systems (naphthalene vs. benzamide).
- The ethoxy group in the target compound parallels the pentyl chain in the benzamide derivative, suggesting divergent lipophilicity profiles.
- The hydroxyethyl group in the target compound could improve aqueous solubility compared to the hydrophobic pentyl chain in the benzamide analog.
1-[(2,3-Dimethoxyphenyl)methyl]-3-(4-ethoxyphenyl)-1-(furan-2-ylmethyl)thiourea ()
- Structural Similarities: Both compounds contain a furan-2-yl group and ethoxy-substituted aromatic rings. The thiourea moiety in this analog and the carboxamide in the target compound are both hydrogen-bond donors/acceptors.
- The cyclopropyl group in the target compound introduces rigidity, which could reduce conformational flexibility compared to the dimethoxyphenylmethyl group in the thiourea derivative .
2-(Diisopropylamino)ethyl Chloride ()
- Structural Similarities: Both molecules include alkylamino groups, though the target compound’s hydroxyethyl chain contrasts with the chloroethyl chain here.
- Key Differences: The chloride group in 2-(diisopropylamino)ethyl chloride confers reactivity (e.g., nucleophilic substitution), whereas the hydroxyethyl and carboxamide groups in the target compound suggest stability and metabolic pathways involving hydrolysis or oxidation . The absence of aromatic systems in this analog limits π-π stacking interactions, a key feature of the naphthalene-containing target compound.
Structural and Functional Group Analysis Table
Research Implications and Limitations
While the provided evidence lacks direct pharmacological or biochemical data for the target compound, structural comparisons suggest:
Metabolic Stability: The cyclopropyl group may reduce oxidative metabolism compared to linear alkyl chains in analogs like 2-(diisopropylamino)ethyl chloride .
Solubility : The hydroxyethyl and ethoxy groups could enhance aqueous solubility relative to purely hydrophobic analogs (e.g., pentyl-substituted benzamide) .
Target Selectivity : The furan and naphthalene systems may favor interactions with aromatic-binding pockets in proteins, differing from thiourea or thiazole-containing compounds.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide, and what critical parameters influence yield optimization?
The synthesis involves multi-step organic reactions, including cyclopropane ring formation, hydroxyethyl intermediate alkylation, and carboxamide coupling. Key parameters include solvent polarity (e.g., DMF for amide bond stabilization), temperature control during cyclopropanation (0–5°C to prevent ring-opening), and catalyst selection (e.g., palladium for cross-couplings). Yield optimization requires stoichiometric balancing of reactive intermediates and purification via flash chromatography or recrystallization .
Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
High-resolution NMR (¹H, ¹³C, DEPT-135) is critical for verifying cyclopropyl proton splitting patterns and ethoxynaphthalene aromaticity. Mass spectrometry (HRMS-ESI) confirms molecular weight, while IR identifies hydroxyl (3200–3600 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) stretches. X-ray crystallography, as applied to related carboxamides, provides definitive stereochemical assignment .
Q. How does the stereochemical configuration at the hydroxyethyl moiety impact biological activity, and what chiral resolution methods are applicable?
Enantiomers often exhibit divergent binding affinities due to steric clashes in enzyme active sites. Chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) resolves enantiomers, while enzymatic resolution using Candida antarctica lipase achieves >95% ee. Bioactivity comparisons of resolved enantiomers via kinase inhibition assays clarify stereochemical contributions .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental pharmacokinetic data for this compound?
Discrepancies arise from approximations in solvation models or metabolic pathway predictions. Iterative refinement using hybrid QM/MM simulations improves accuracy. Validate with in vitro assays: microsomal stability tests (e.g., rat liver microsomes) quantify metabolic half-life, while Caco-2 monolayer permeability assays assess absorption. Cross-reference with structurally analogous furan-carboxamides to identify metabolic soft spots .
Q. What experimental strategies elucidate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?
Combine orthogonal methods:
- Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to putative targets like kinases.
- Isothermal titration calorimetry (ITC) measures binding thermodynamics (ΔH, ΔS).
- CRISPR-Cas9 knockouts of candidate genes in cell models isolate pathways affected. For example, furan ring oxidation metabolites detected via LC-MS/MS may explain off-target effects .
Q. How can synergistic or off-target effects observed in phenotypic screening be deconvoluted?
Employ chemoproteomics (activity-based protein profiling with alkyne-tagged probes) to map off-target interactions. Dose-response matrices with pathway-specific inhibitors (e.g., MAPK/ERK inhibitors) distinguish synergy. Kinome-wide selectivity screening (e.g., KINOMEscan) identifies kinase off-targets, as seen in benzimidazole analogs .
Q. What strategies mitigate instability of the cyclopropyl group under acidic or oxidative conditions during in vitro assays?
Stabilize the cyclopropane ring via steric hindrance (e.g., methyl substituents) or buffer optimization (pH 7.4 with 1 mM EDTA to chelate metal ions). Accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring identify degradation pathways. Pro-drug derivatization of the hydroxyl group enhances stability .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data (e.g., IC₅₀ variability across cell lines) be resolved?
Conduct cell panel screening (NCI-60) to assess lineage-specific toxicity. Verify assay conditions:
- Ensure consistent DMSO concentration (<0.1% to avoid solvent effects).
- Normalize data to ATP-based viability controls (e.g., CellTiter-Glo). Cross-validate with transcriptomic profiling (RNA-seq) to identify resistance mechanisms, such as efflux pump upregulation .
Q. What analytical approaches reconcile inconsistent NMR and X-ray crystallography data for the hydroxyethyl moiety’s conformation?
Perform variable-temperature NMR to detect dynamic equilibria between conformers. Compare with DFT-calculated NMR chemical shifts (B3LYP/6-311+G(d,p)) to model low-energy conformations. Overlay crystallographic data with molecular dynamics trajectories to assess flexibility .
Methodological Recommendations
Q. Which in silico tools best predict drug-likeness and synthetic accessibility for derivatives of this compound?
Use SwissADME for Rule of Five compliance and SYLVIA v2.0 for synthetic complexity scoring. For scaffold diversification, fragment-based design (e.g., REPLACE strategy) optimizes substituents while retaining the ethoxynaphthalene core .
Q. How can researchers optimize reaction conditions for introducing ethoxynaphthalene modifications?
Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Buchwald-Hartwig aminations. Use DoE (Design of Experiments) to optimize temperature (80–120°C), ligand (XPhos), and base (Cs₂CO₃). Monitor by TLC (silica, hexane:EtOAc 3:1) and isolate via column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
